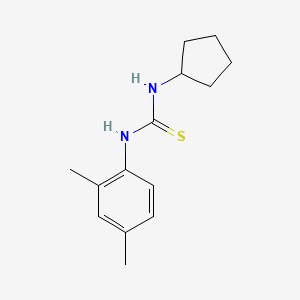![molecular formula C20H20O3 B5692817 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5692817.png)
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one, also known as Silymarin, is a flavonoid derived from the milk thistle plant. It has been used for centuries in traditional medicine to treat liver and gallbladder disorders. In recent years, scientific research has shown that Silymarin has a range of potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
作用機序
The mechanism of action of 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one also has antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has been shown to have a range of biochemical and physiological effects. It has antioxidant properties, which can protect cells from oxidative stress. It also has anti-inflammatory properties, which can reduce inflammation in the body. 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has been shown to modulate various enzymes and proteins involved in liver function, such as glutathione, superoxide dismutase, and cytochrome P450 enzymes. It has also been shown to modulate insulin signaling pathways, which can improve insulin sensitivity and reduce blood glucose levels.
実験室実験の利点と制限
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is relatively easy to extract and purify, and it has a low toxicity profile. It is also readily available and cost-effective. However, 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has some limitations for lab experiments. It is a complex mixture of compounds, which can make it difficult to isolate and identify specific active compounds. It also has poor solubility in water, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one. One area of interest is the development of novel formulations and delivery systems to improve its bioavailability and efficacy. Another area of interest is the identification and characterization of specific active compounds in 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one and their mechanisms of action. Additionally, further studies are needed to investigate the potential therapeutic applications of 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one in other diseases, such as cardiovascular diseases and neurodegenerative diseases.
合成法
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one can be extracted from the seeds of the milk thistle plant using various methods, including solvent extraction, supercritical fluid extraction, and microwave-assisted extraction. However, the most common method involves a combination of solvent extraction and chromatography.
科学的研究の応用
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including liver diseases, cancer, and diabetes. In liver diseases, 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has been shown to have hepatoprotective effects by reducing liver inflammation, preventing liver fibrosis, and promoting liver cell regeneration. In cancer, 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has been shown to have anticancer effects by inhibiting cancer cell proliferation and inducing cancer cell death. In diabetes, 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has been shown to improve insulin sensitivity and reduce blood glucose levels.
特性
IUPAC Name |
3-ethyl-4-methyl-7-[(2-methylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-4-17-14(3)18-10-9-16(11-19(18)23-20(17)21)22-12-15-8-6-5-7-13(15)2/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNXDILKUTUJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5692755.png)
![3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5692756.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4-difluorobenzenesulfonamide](/img/structure/B5692763.png)
![methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5692771.png)
![2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5692778.png)


![N-isopropyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5692809.png)
![4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5692822.png)
![2-(2,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5692829.png)

![6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)
![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)